1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester
Overview
Description
1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester is a complex organic compound with a molecular formula of C14H28N2O2. This compound is known for its unique structural features, which include a piperidine ring, a cyclopropyl group, and a tert-butyl ester moiety. It is utilized in various fields of scientific research due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Isopropylamino Group: This step involves the alkylation of the piperidine ring with isopropylamine under basic conditions.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopropyl group, often using reagents like alkyl halides or sulfonates.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester can be compared with similar compounds, such as:
1-Piperidinecarboxylic acid, 2-methyl-4-[(1-methylethyl)amino]-, 1,1-dimethylethyl ester: This compound has a similar piperidine ring and ester group but differs in the substitution pattern on the piperidine ring.
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound features a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties.
Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester: This compound contains a carbamate group and a piperazine ring, offering distinct reactivity and applications .
Properties
IUPAC Name |
tert-butyl 2-[2-[(propan-2-ylamino)methyl]cyclopropyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-12(2)18-11-13-10-14(13)15-8-6-7-9-19(15)16(20)21-17(3,4)5/h12-15,18H,6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUFEXUXAUSPGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CC1C2CCCCN2C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112733 | |
Record name | 1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823862-76-5 | |
Record name | 1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823862-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801112733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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